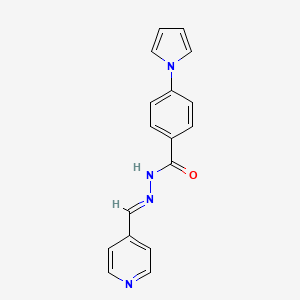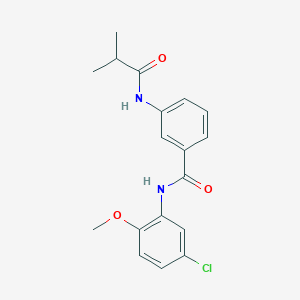
N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to play a crucial role in regulating gene expression and chromatin structure.
Mecanismo De Acción
CI-994 exerts its anti-cancer effects by inhibiting the activity of N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression and chromatin structure. N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors such as CI-994 increase histone acetylation levels, leading to the activation of tumor suppressor genes and the repression of oncogenes. CI-994 also inhibits the activity of other non-histone proteins, such as transcription factors and chaperone proteins, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CI-994 has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA damage response, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CI-994 has several advantages as a research tool, including its high potency and selectivity for N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibition. It also has a relatively low toxicity profile, making it suitable for in vivo studies. However, CI-994 has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some cancer types.
Direcciones Futuras
There are several future directions for the study of CI-994. One area of research is the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors, which can help guide patient selection for clinical trials. The combination of N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors with other targeted therapies, such as immunotherapy and kinase inhibitors, is also an area of active research. Finally, the use of N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors in combination with epigenetic editing tools, such as CRISPR-Cas9, is a promising approach for the development of personalized cancer therapies.
Métodos De Síntesis
The synthesis of CI-994 involves the reaction of 5-chloro-2-methoxyaniline with isobutyryl chloride to form N-(5-chloro-2-methoxyphenyl)isobutyramide. This intermediate is then reacted with 3-aminobenzoic acid to form CI-994. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
CI-994 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce growth arrest and apoptosis in various cancer cell lines, including prostate, breast, and leukemia. CI-994 has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-14-6-4-5-12(9-14)18(23)21-15-10-13(19)7-8-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWJCLLZEJUCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

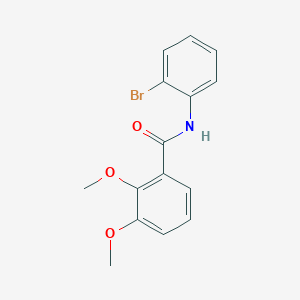
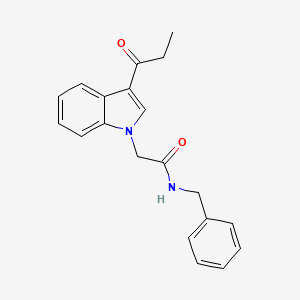
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
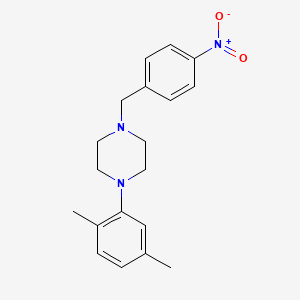
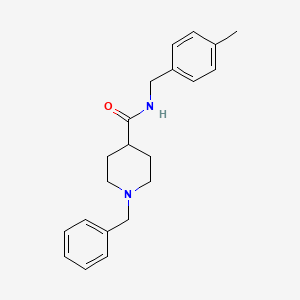
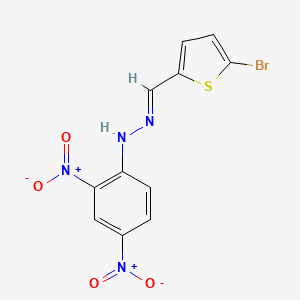
![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
